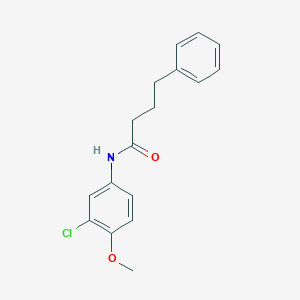![molecular formula C21H24Cl2N2O3 B297540 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to have neuroprotective effects and improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide in lab experiments is its potential to exhibit multiple biological activities. However, a limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
Future research on 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide could focus on elucidating its mechanism of action, investigating its potential use in combination with other drugs, and exploring its applications in other fields such as agriculture and environmental science. Additionally, further studies could be conducted to evaluate its safety and toxicity profiles.
In conclusion, 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide |
|---|---|
Fórmula molecular |
C21H24Cl2N2O3 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-12(2)17-9-15(13(3)8-20(17)27-5)11-24-25-21(26)14(4)28-19-7-6-16(22)10-18(19)23/h6-12,14H,1-5H3,(H,25,26)/b24-11+ |
Clave InChI |
QDMAWJUWLQEZAY-BHGWPJFGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC |
SMILES |
CC1=CC(=C(C=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)